propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C30H29ClN2O3S . This compound is characterized by its unique structure, which includes a quinoline moiety, a chlorophenyl group, and a cycloheptathiophene ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and thiophene rings .
Scientific Research Applications
PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBONYL]AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- 4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLIC ACID, 2-[[[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINYL]CARBONYL]AMINO]-5,6,7,8-TETRAHYDRO-, PROPYL ESTER
Uniqueness
The uniqueness of PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline moiety with a cycloheptathiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C30H29ClN2O3S |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
propyl 2-[[2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29ClN2O3S/c1-3-17-36-30(35)26-22-10-5-4-6-12-24(22)37-29(26)33-28(34)25-18(2)27(19-13-15-20(31)16-14-19)32-23-11-8-7-9-21(23)25/h7-9,11,13-16H,3-6,10,12,17H2,1-2H3,(H,33,34) |
InChI Key |
BXHRWEWOOYVXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.